Cas no 141754-56-5 (D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)-)

D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)- structure
141754-56-5 structure
Productnaam:D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)-
CAS-nummer:141754-56-5
MF:C28H47NO11
MW:573.672889947891
CID:189532
PubChem ID:10257500

D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)- Chemische en fysische eigenschappen

Naam en identificatie

    • D-glycero-L-gulo-Dodeconicacid,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,methyl ester, (12S)- (9CI)
    • D-glycero-L-gulo-Dodeconicacid,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-
    • D-glycero-L-gulo-Dodeconicacid,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[hydroxy(tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl)acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,methyl ester, [2R-[2a,2[S*(S*)],5b,6b]]-
    • Pyrano[3,2-d]-1,3-dioxin,D-glycero-L-gulo-dodeconic acid deriv.
    • Theopederin B
    • D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)-
    • SCHEMBL9165122
    • 141754-56-5
    • (R)-Methyl 5-hydroxy-6-((4S,4aS,6R,8S,8aR)-4-((S)-2-hydroxy-2-((2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylenetetrahydro-2H-pyran-2-yl)acetamido)-8-methoxy-7,7-dimethylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)hexanoate
    • Inchi: 1S/C28H47NO11/c1-15-13-28(36-8,40-17(3)16(15)2)23(32)25(33)29-26-22-21(37-14-38-26)24(35-7)27(4,5)19(39-22)12-18(30)10-9-11-20(31)34-6/h16-19,21-24,26,30,32H,1,9-14H2,2-8H3,(H,29,33)
    • InChI-sleutel: HNGPDWRIFRLACY-UHFFFAOYSA-N
    • LACHT: COC1C(C)(C)C(CC(CCCC(OC)=O)O)OC2C1OCOC2NC(C(C1(OC(C)C(C)C(=C)C1)OC)O)=O

Berekende eigenschappen

  • Exacte massa: 573.31491132g/mol
  • Monoisotopische massa: 573.31491132g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 12
  • Complexiteit: 898
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 151Ų

D-glycero-L-gulo-Dodeconic acid, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-(methylene)-, methyl ester, (12S)- Gerelateerde literatuur

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